4-Bromo-5-chlorothiophene-2-sulfonyl chloride
Overview
Description
4-Bromo-5-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBrCl2O2S2 and a molecular weight of 295.99 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
These reactions are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of 4-Bromo-5-chlorothiophene-2-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic in nature and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different types of compounds .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that it could potentially have good bioavailability.
Biochemical Analysis
Biochemical Properties
4-Bromo-5-chlorothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an electrophile, participating in electrophilic aromatic substitution reactions . It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, it can react with amino groups in proteins, potentially altering their activity and stability.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of various metabolites. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . It can act as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. This compound can also influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is stable under inert atmosphere and low temperatures, but it can degrade when exposed to light, moisture, or higher temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects may be observed at very high doses, including severe skin burns, eye damage, and respiratory irritation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester the compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function. The activity and function of the compound can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4-Bromo-5-chlorothiophene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for yield and purity, often involving the use of advanced reactors and purification techniques. The product is typically stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require anhydrous conditions and may be carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
4-Bromo-5-chlorothiophene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Another halogenated aromatic compound with similar reactivity.
5-Bromothiophene-2-sulfonyl chloride: A related thiophene derivative with similar sulfonyl chloride functionality.
Uniqueness
4-Bromo-5-chlorothiophene-2-sulfonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABOKJJDABSQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383897 | |
Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-35-8 | |
Record name | 4-Bromo-5-chloro-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166964-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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